molecular formula C9H12N2O4S B5460378 2-Methoxy-5-(methylsulfamoyl)benzamide

2-Methoxy-5-(methylsulfamoyl)benzamide

Cat. No.: B5460378
M. Wt: 244.27 g/mol
InChI Key: AXXUEAFMHSCKAQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methoxy-5-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-16(13,14)6-3-4-8(15-2)7(5-6)9(10)12/h3-5,11H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUEAFMHSCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfamoyl)benzamide typically involves multiple steps:

    Etherification: The phenol hydroxyl group of salicylic acid is etherified to form 2-methoxybenzoic acid.

    Sulfonylation: The 2-methoxybenzoic acid is then reacted with sulfonyl chloride to introduce the sulfamoyl group, forming 5-chlorosulfonyl-2-anisic acid.

    Amination: The sulfonyl chloride derivative undergoes amination to form 2-methoxy-5-aminosulfonyl benzoic acid.

    Esterification: Finally, esterification of the carboxylic acid group yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-methoxy-5-formylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-aminobenzamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or sulfamoyl groups.

Scientific Research Applications

2-Methoxy-5-(methylsulfamoyl)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticoagulation and neuroprotection .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-Methoxy-5-(methylsulfamoyl)benzamide
  • Molecular Formula : C₉H₁₂N₂O₄S
  • Key Features : A benzamide backbone with a methoxy group at position 2 and a methylsulfamoyl (-SO₂NHCH₃) group at position 4.

Comparison with Structural Analogs

Glucokinase (GK) Activators

Key Compounds :

  • Compound 6 (): 2-Methoxy-5-sulfamoylbenzamide derivative.
  • Compound 5b (): 3,5-Disubstituted benzamide with pyrimidinyl groups.
Feature This compound Compound 6 Compound 5b
Position 2 Substituent Methoxy Methoxy Pyrimidin-2-yl
Position 5 Substituent Methylsulfamoyl Sulfamoyl Sulfamoyl
Biological Target Not reported GK allosteric site GK allosteric site
Key Interaction N/A H-bond with Arg63 (3.3 Å) H-bond with Arg63 (2.8–3.0 Å)
Activity N/A Potent GK activator Enhanced GK activation

Findings :

  • Sulfamoyl derivatives (e.g., Compound 6) form critical H-bonds with Arg63 in GK, essential for activation .
  • Pyrimidinyl-substituted analogs (e.g., 5b) show shorter H-bond distances (2.8 Å vs. 3.3 Å), suggesting improved binding .

HDAC6-Selective Inhibitors

Key Compound :

  • YSL-109 (): (S)-4-butyl-N-(1-(hydroxyamino)-3-(naphthalen-1-yl)-1-oxopropan-2-yl)benzamide.
Feature This compound YSL-109
Position 2 Substituent Methoxy Hydroxyamino-naphthalenyl
Position 5 Substituent Methylsulfamoyl Butyl
Biological Target N/A HDAC6 (4000-fold selective)
Key Interaction N/A Selective Zn²⁺ chelation
Activity N/A HDAC6 inhibition (IC₅₀ < 1 µM)

Findings :

  • YSL-109’s bulky naphthalenyl group enhances HDAC6 selectivity, whereas the target compound’s methoxy and methylsulfamoyl groups may favor alternative targets .

Antiparasitic Agents

Key Compound :

  • Nitazoxanide (): 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
Feature This compound Nitazoxanide
Position 2 Substituent Methoxy Acetoxy
Position 5 Substituent Methylsulfamoyl 5-Nitrothiazole
Biological Target N/A Pyruvate:ferredoxin oxidoreductase
Activity N/A Broad-spectrum antiparasitic

Findings :

  • Nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity, while the target compound’s methylsulfamoyl group may limit cross-reactivity .

Structural Variants and Impurities

Key Compounds :

  • Ethyl 2-methoxy-5-sulfamoylbenzoate (): Ester derivative.
  • 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (): Chloro and sulphamoylphenyl substituents.
Feature This compound Ethyl Ester 5-Chloro Derivative
Position 2 Substituent Methoxy Methoxy Methoxy
Position 5 Substituent Methylsulfamoyl Sulfamoyl (-SO₂NH₂) 4-Sulphamoylphenyl
Key Difference Methylated sulfonamide Ester group Chlorine and phenyl ring
Implications Enhanced lipophilicity Reduced stability Altered target specificity

Findings :

  • The ethyl ester variant () is a common synthetic impurity, highlighting the importance of substituent stability during synthesis .

Key Research Implications

Substituent-Driven Target Specificity :

  • Methylsulfamoyl groups may reduce H-bonding efficiency compared to sulfamoyl analogs (e.g., in GK activation) but improve membrane permeability .
  • Bulky substituents (e.g., naphthalenyl in YSL-109) enhance isoform selectivity in HDAC inhibition .

Synthetic Challenges :

  • Impurities like ethyl esters () underscore the need for precise reaction conditions to avoid byproducts .

Conclusion: this compound’s unique methylsulfamoyl group positions it as a distinct candidate among benzamide derivatives. Comparative analysis with sulfamoyl, ester, and halogenated analogs highlights the critical role of substituents in modulating biological activity, target specificity, and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(methylsulfamoyl)benzamide
Reactant of Route 2
2-Methoxy-5-(methylsulfamoyl)benzamide

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